INCB053914

PIM kinase inhibition Isoform selectivity Biochemical assay

INCB053914 (Uzansertib) is the only pan-PIM kinase inhibitor with validated preclinical synergy with ruxolitinib in JAK2V617F-driven MPN models. Its unique 125-fold PIM1/PIM3 selectivity over PIM2 (IC50: 0.24/0.12 vs. 30 nM) enables precise isoform-specific signaling dissection. Direct substitution with AZD1208, SGI-1776, or PIM447 is scientifically unsound due to divergent selectivity profiles and unvalidated combination data. Broad anti-proliferative activity across AML, MM, DLBCL, MCL, and T-ALL lines. Ideal for target validation, resistance mechanism research, and PI3Kδ/JAK inhibitor combination screening. ≥98% purity. Free base and phosphate salt available.

Molecular Formula
Molecular Weight
Cat. No. B1192887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB053914
SynonymsINCB053914;  INCB-053914;  INCB 053914.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

INCB053914 (Uzansertib) Procurement Guide: Pan-PIM Kinase Inhibitor for Hematologic Malignancy Research


INCB053914 (Uzansertib) is an orally bioavailable, ATP-competitive, pan-PIM kinase inhibitor developed by Incyte Corporation, demonstrating sub-nanomolar biochemical potency against PIM1, PIM2, and PIM3 [1]. The compound exhibits broad anti-proliferative activity across multiple hematologic malignancy cell lines including AML, multiple myeloma, DLBCL, MCL, and T-ALL . Preclinically, INCB053914 has been evaluated both as a single agent and in combination with standard-of-care agents and targeted therapies, including ruxolitinib, cytarabine, and PI3Kδ inhibitors [2].

Why Generic Substitution is Inadequate for INCB053914 in PIM Kinase Research


Direct substitution of INCB053914 with other pan-PIM inhibitors such as AZD1208, SGI-1776, or PIM447 (LGH447) is scientifically unsound due to substantial differences in biochemical potency, kinase selectivity profiles, and validated preclinical combination efficacy. Notably, INCB053914 demonstrates unique isoform selectivity: it potently inhibits PIM1 (IC50 0.24 nM) and PIM3 (IC50 0.12 nM) while exhibiting comparatively weaker activity against PIM2 (IC50 30 nM) [1]. This profile contrasts sharply with other pan-PIM inhibitors, potentially enabling distinct downstream signaling modulation and therapeutic windows. Furthermore, INCB053914's extensive validation in specific preclinical models, including robust in vivo synergy with ruxolitinib in JAK2V617F-driven MPN models [2], is not transferable to other compounds without re-validation.

INCB053914 Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Selection


INCB053914 Demonstrates 125-Fold Higher Potency for PIM1 vs. PIM2 Compared to Balanced Pan-PIM Inhibitors

INCB053914 exhibits a distinct isoform selectivity profile, inhibiting PIM1 with an IC50 of 0.24 nM and PIM3 with an IC50 of 0.12 nM, but PIM2 with a 125-fold higher IC50 of 30 nM [1]. In contrast, the comparator AZD1208 shows a more balanced pan-PIM inhibition (IC50: PIM1 0.4 nM, PIM2 5.0 nM, PIM3 1.9 nM) , and PIM447 (LGH447) demonstrates even greater balance with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively .

PIM kinase inhibition Isoform selectivity Biochemical assay

INCB053914 Exhibits Superior Kinase Selectivity Compared to SGI-1776

INCB053914 demonstrates high selectivity against a panel of more than 50 kinases, with >475-fold selectivity for PIM kinases over other kinases tested, with the exception of RSK2 where it exhibits moderate potency (IC50 = 7.1 µM) . In comparison, the early-generation pan-PIM inhibitor SGI-1776 displays significant off-target activity, inhibiting Flt3 and haspin at nanomolar concentrations .

Kinase selectivity Off-target effects Kinase panel screening

INCB053914 Potently Inhibits Proliferation Across Hematologic Malignancy Cell Lines at Low Nanomolar Concentrations

INCB053914 inhibits cellular proliferation in a panel of hematologic tumor cell lines, including multiple myeloma (MM), acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and T-cell acute lymphoblastic leukemia (T-ALL), with GI50 values ranging from 3 to 300 nM . Notably, all MM cell lines examined exhibited GI50 values between 13.2 and 230.0 nM . While AZD1208 also demonstrates anti-proliferative activity in AML cell lines with GI50 values <100 nM , direct cross-study comparison of potency across the diverse hematologic malignancy panel is limited.

Anti-proliferative activity Hematologic malignancies Cell viability assay

INCB053914 Synergizes with Ruxolitinib in JAK2V617F-Driven MPN Models: A Unique Preclinical Validation

INCB053914 demonstrates potent synergy with the FDA-approved JAK1/2 inhibitor ruxolitinib in preclinical models of myeloproliferative neoplasms (MPNs) driven by the JAK2V617F mutation [1]. In cell line models, the combination of INCB053914 and ruxolitinib synergistically inhibits cell growth and induces apoptosis [1]. Importantly, low nanomolar concentrations of INCB053914 enhance ruxolitinib's efficacy in inhibiting neoplastic growth of primary MPN patient cells, and INCB053914 antagonizes ruxolitinib persistence in an in vivo MPN model [1]. While other pan-PIM inhibitors like AZD1208 have been studied in combination with various agents, the specific, robust synergy between INCB053914 and ruxolitinib in MPN models is a distinct and extensively characterized preclinical finding.

Combination therapy JAK/STAT signaling Myeloproliferative neoplasms

INCB053914 Application Scenarios: Targeted Research and Preclinical Development


Investigating JAK Inhibitor Resistance and Combination Strategies in Myeloproliferative Neoplasms (MPNs)

INCB053914 is ideally suited for preclinical studies exploring mechanisms of resistance to JAK1/2 inhibitors such as ruxolitinib. Its validated synergy with ruxolitinib in JAK2V617F-driven MPN models [1] makes it a critical tool compound for researchers aiming to overcome therapeutic persistence and enhance apoptosis in MPN cells. This application leverages the unique, extensively characterized preclinical combination data available for INCB053914.

Profiling PIM2-Dependent Signaling and Therapeutic Vulnerabilities in Hematologic Malignancies

Due to its pronounced isoform selectivity (125-fold higher potency for PIM1/PIM3 over PIM2) [2], INCB053914 serves as a valuable chemical probe for dissecting the specific contributions of PIM2 to tumor cell survival and proliferation. This application is particularly relevant for research in multiple myeloma and AML, where PIM2 overexpression has been implicated in disease pathogenesis. Use of INCB053914 can help delineate PIM2-dependent signaling pathways and identify potential biomarkers of response or resistance to pan-PIM inhibition.

Validating PIM Kinase as a Therapeutic Target in Diverse Hematologic Malignancy Cell Line Panels

INCB053914's broad anti-proliferative activity across a spectrum of hematologic malignancy cell lines (MM, AML, DLBCL, MCL, T-ALL) with GI50 values ranging from 3 to 300 nM positions it as a robust tool for target validation studies. Researchers can utilize INCB053914 to assess PIM kinase dependency in their specific cell line models of interest and to benchmark the activity of novel PIM-targeting agents.

Exploring Pan-PIM Inhibition in Combination with PI3Kδ or JAK1 Inhibitors in B-Cell Malignancies

Preclinical data demonstrate that INCB053914 exhibits additive or synergistic inhibition of tumor growth when combined with the selective PI3Kδ inhibitor INCB050465 or the JAK1-selective inhibitor itacitinib in DLBCL and MM xenograft models, respectively [3]. These findings support the use of INCB053914 in research programs investigating dual blockade of the PI3K/AKT and JAK/STAT pathways in B-cell malignancies.

Quote Request

Request a Quote for INCB053914

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.